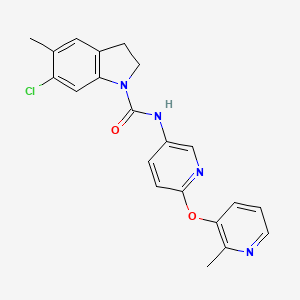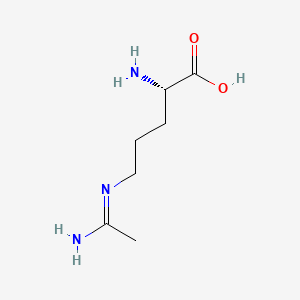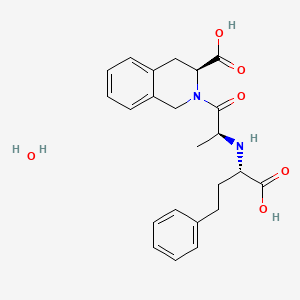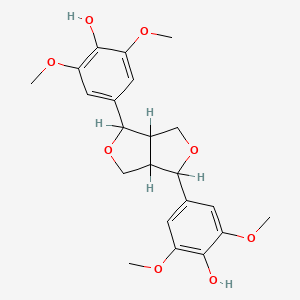
6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride
Overview
Description
“6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride” is an organic molecular entity . It has a role as a receptor modulator . The compound has a CAS Number of 181632-25-7 and a linear formula of C21H21Cl3N4O2 . The molecular weight is 467.78 .
Molecular Structure Analysis
The InChI code for the compound is 1S/C21H19ClN4O2.2ClH/c1-13-10-15-7-9-26(18(15)11-17(13)22)21(27)25-16-5-6-20(24-12-16)28-19-4-3-8-23-14(19)2;;/h3-6,8,10-12H,7,9H2,1-2H3,(H,25,27);2*1H . This code provides a detailed description of the molecular structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis
The compound has a molecular weight of 467.78 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.Scientific Research Applications
-
Scientific Field: Chemistry
- Application : This compound is used as an NMR chemical shift reference compound . It produces a peak that is used to reference an NMR spectrum during data pre-processing .
- Method of Application : In NMR spectroscopy, this compound would be added to the sample being analyzed. The NMR spectrum of the sample would then be recorded, and the peak produced by this compound would serve as a reference point .
- Results/Outcomes : The use of this compound as a reference can help to ensure the accuracy and reliability of NMR spectroscopy results .
-
Scientific Field: Neuropharmacology
- Application : This compound is a 5-HT2C receptor antagonist . The 5-HT2C receptor is a subtype of the 5-HT2 receptor that binds the endogenous neurotransmitter serotonin. It is involved in a variety of behaviors, including mood, anxiety, feeding, and reproductive behavior .
- Method of Application : In neuropharmacology research, this compound can be used to study the role of 5-HT2C receptors in various behaviors and physiological processes. It can be administered to animals or used in in vitro studies to block the activity of 5-HT2C receptors .
- Results/Outcomes : The use of this compound can help researchers understand the role of 5-HT2C receptors in the brain and could potentially lead to the development of new treatments for disorders related to these receptors .
-
Scientific Field: Organic Chemistry
- Application : This compound can be used as a building block in the synthesis of other complex organic molecules .
- Method of Application : In organic synthesis, this compound can be reacted with other reagents under specific conditions to form new compounds .
- Results/Outcomes : The use of this compound in organic synthesis can lead to the creation of new molecules with potential applications in various fields, including medicine, materials science, and more .
-
Scientific Field: Environmental Science
- Application : This compound has been classified as an environmental contaminant . Environmental contaminants are unwanted substances that are introduced into the environment and can have undesired effects .
- Method of Application : In environmental science, this compound could be studied to understand its effects on various ecosystems. This could involve monitoring its levels in different environmental samples and studying its effects on various organisms .
- Results/Outcomes : The results of such studies could provide valuable information about the environmental impact of this compound and could inform efforts to manage or mitigate its effects .
-
Scientific Field: Metabolomics
- Application : This compound is considered a metabolite . Metabolites are intermediates or products resulting from metabolism .
- Method of Application : In metabolomics research, this compound could be studied to understand its role in various metabolic pathways. This could involve using techniques like mass spectrometry or NMR spectroscopy to detect and quantify it in biological samples .
- Results/Outcomes : The results of such studies could provide insights into the role of this compound in metabolism and could potentially lead to the discovery of new metabolic pathways or the development of new diagnostic tools .
Safety And Hazards
The compound is labeled as an irritant . For safe handling, it’s recommended to follow standard laboratory safety procedures, including the use of personal protective equipment. For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for this compound.
properties
IUPAC Name |
6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2.2ClH/c1-13-10-15-7-9-26(18(15)11-17(13)22)21(27)25-16-5-6-20(24-12-16)28-19-4-3-8-23-14(19)2;;/h3-6,8,10-12H,7,9H2,1-2H3,(H,25,27);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMNSEILNIPNSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N(CC2)C(=O)NC3=CN=C(C=C3)OC4=C(N=CC=C4)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394600 | |
| Record name | 6-Chloro-5-methyl-N-{6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl}-2,3-dihydro-1H-indole-1-carboxamide dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride | |
CAS RN |
1049747-87-6 | |
| Record name | 6-Chloro-5-methyl-N-{6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl}-2,3-dihydro-1H-indole-1-carboxamide dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane](/img/structure/B1662415.png)



![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1662422.png)

![3-[(7H-purin-6-ylamino)methyl]phenol](/img/structure/B1662424.png)
![2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole](/img/structure/B1662425.png)





